6-(Fluorometil)picolinato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

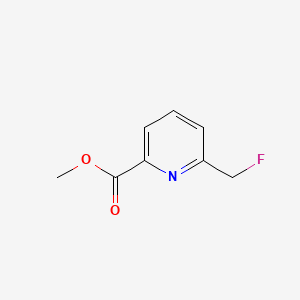

Methyl 6-(fluoromethyl)picolinate is an organic compound with the molecular formula C8H8FNO2 and a molecular weight of 169.16 g/mol It is a derivative of picolinic acid, where a fluoromethyl group is attached to the sixth position of the pyridine ring

Aplicaciones Científicas De Investigación

Methyl 6-(fluoromethyl)picolinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 6-(fluoromethyl)picolinate can be synthesized through several methods. One common approach involves the reaction of 6-chloromethylpicolinate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically occurs in an inert atmosphere, such as nitrogen, and at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the synthesis of methyl 6-(fluoromethyl)picolinate may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of automated systems can also help in scaling up the production while maintaining product purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 6-(fluoromethyl)picolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol derivatives.

Mecanismo De Acción

The mechanism of action of methyl 6-(fluoromethyl)picolinate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the compound may influence signaling pathways by modulating receptor activity .

Comparación Con Compuestos Similares

Methyl 6-chloromethylpicolinate: Similar in structure but with a chlorine atom instead of fluorine.

Methyl 6-bromomethylpicolinate: Contains a bromine atom in place of fluorine.

Methyl 6-iodomethylpicolinate: Features an iodine atom instead of fluorine.

Uniqueness: Methyl 6-(fluoromethyl)picolinate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity. For example, fluorine’s high electronegativity and small size can enhance the compound’s ability to form strong hydrogen bonds and interact with biological targets more effectively than its halogenated counterparts .

Actividad Biológica

Methyl 6-(fluoromethyl)picolinate is a fluorinated derivative of picolinic acid, notable for its potential biological activities. This compound exhibits unique properties due to the incorporation of a fluoromethyl group at the 6-position of the pyridine ring, which enhances its lipophilicity and biological interactions. This article explores the biological activity of methyl 6-(fluoromethyl)picolinate, summarizing key research findings, potential applications, and comparative data with related compounds.

Chemical Structure and Properties

Methyl 6-(fluoromethyl)picolinate has the following chemical structure:

- Molecular Formula : C_8H_8FNO_2

- Molecular Weight : Approximately 171.15 g/mol

The presence of the fluoromethyl group significantly influences its electronic properties, enhancing its reactivity and stability in various biological environments.

Research indicates that methyl 6-(fluoromethyl)picolinate may interact with specific enzymes and receptors, influencing various biochemical pathways. The fluoromethyl group enhances binding affinity to biological targets compared to non-fluorinated analogs, making it a candidate for drug discovery. Preliminary studies suggest potential applications in:

- Anti-inflammatory Activity : The compound may modulate inflammatory pathways through enzyme inhibition.

- Antimicrobial Properties : Its structural features suggest activity against various microbial strains.

Comparative Analysis with Related Compounds

To understand the unique biological activity of methyl 6-(fluoromethyl)picolinate, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 6-methylpicolinate | C_8H_9NO_2 | Contains a methyl group; different electronic properties. |

| Methyl 6-chloropicolinate | C_8H_8ClNO_2 | Chlorine substitution affects stability and reactivity. |

| Methyl 5-fluoropicolinate | C_8H_8FNO_2 | Fluorine at position 5 alters reactivity and biological interaction. |

The variations in substituents influence the compounds' interactions with biological systems, highlighting the importance of structural modifications in drug design.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study demonstrated that methyl 6-(fluoromethyl)picolinate acts as a reversible competitive inhibitor for specific enzymes involved in metabolic pathways. This inhibition was assessed using kinetic assays, revealing a significant decrease in enzyme activity at micromolar concentrations.

-

Cell Viability Assays :

- In vitro studies using human cell lines indicated that treatment with methyl 6-(fluoromethyl)picolinate resulted in reduced cell viability in cancerous cells compared to non-cancerous controls. The compound's cytotoxic effects were attributed to its ability to induce apoptosis through mitochondrial pathways.

-

Antimicrobial Activity :

- Research evaluated the antimicrobial efficacy of methyl 6-(fluoromethyl)picolinate against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting moderate antimicrobial activity.

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of methyl 6-(fluoromethyl)picolinate. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with specific targets.

- In Vivo Studies : Evaluating therapeutic efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in chemical structure affect biological activity.

Propiedades

IUPAC Name |

methyl 6-(fluoromethyl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYNMRGFPSHLQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)CF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.